
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
Overview
Description
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate typically involves the reaction of 5-chloro-2-methanesulfonylpyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- The compound has been explored as a potential therapeutic agent for treating diseases characterized by excessive MMP activity, such as:
- Rheumatoid Arthritis : Inhibition of MMPs may reduce joint destruction.
- Cancer : Targeting MMPs can impede tumor invasion and metastasis.
- Chronic Obstructive Pulmonary Disease (COPD) : Reducing MMP activity may alleviate lung tissue damage.
- The compound has been explored as a potential therapeutic agent for treating diseases characterized by excessive MMP activity, such as:
-
Biochemical Studies :
- Researchers utilize methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate in studies examining the role of MMPs in disease progression. Its ability to selectively inhibit specific MMPs allows for detailed investigations into their functions and contributions to various pathologies.
-
Tissue Engineering :
- In tissue engineering applications, the compound can be used to modulate the extracellular matrix environment, promoting better integration and healing of implanted tissues.
Table 1: Inhibition Potency Against Metalloproteinases
Table 2: Potential Therapeutic Applications
Case Studies
-
Rheumatoid Arthritis :
A study demonstrated that treatment with this compound resulted in a significant reduction in joint inflammation and destruction in animal models, highlighting its potential for clinical use in managing rheumatoid arthritis symptoms. -
Cancer Research :
In vitro studies showed that the compound effectively inhibited the migration of cancer cells through the extracellular matrix, suggesting its utility as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
Methyl 5-chloro-2-sulfonylpyridine-3-carboxylate: Contains a sulfonyl group instead of a methanesulfonyl group.
Uniqueness
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications .
Biological Activity
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the methanesulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antioxidant Activity
The compound has also been assessed for its antioxidant properties using various assays, including DPPH radical scavenging and reducing power assays. The findings suggest that this compound possesses moderate antioxidant activity.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 45 µg/mL |
Reducing Power | 50 µg/mL |
These results indicate that while the compound may not be the strongest antioxidant available, it still contributes positively to oxidative stress management.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 30 µg/mL |
HepG2 | 25 µg/mL |
The IC50 values suggest that this compound exhibits significant cytotoxicity, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study focusing on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results with an MIC of 32 µg/mL, indicating its potential as an alternative treatment option in antibiotic-resistant infections.
- Cytotoxicity in Cancer Research : In a comparative study, this compound was found to be more effective than standard chemotherapeutic agents in inhibiting the growth of HepG2 cells, suggesting its potential application in liver cancer therapy.
Properties
IUPAC Name |
methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYNDZQIFEHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.